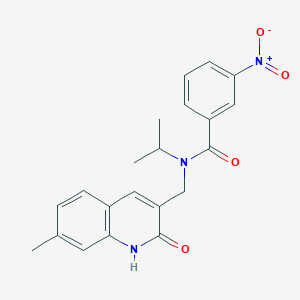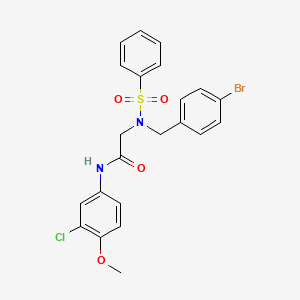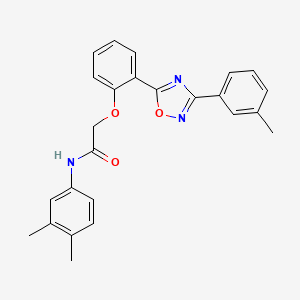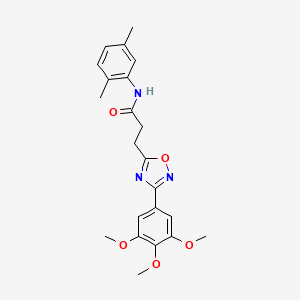![molecular formula C24H21FN2O2S B7694192 2-[4-(diethylsulfamoyl)phenoxy]-N-(2-methoxyethyl)acetamide](/img/structure/B7694192.png)
2-[4-(diethylsulfamoyl)phenoxy]-N-(2-methoxyethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(diethylsulfamoyl)phenoxy]-N-(2-methoxyethyl)acetamide, also known as DMSA, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. It is a sulfonamide derivative that has shown promise in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wissenschaftliche Forschungsanwendungen
2-[4-(diethylsulfamoyl)phenoxy]-N-(2-methoxyethyl)acetamide has been extensively studied for its potential as a therapeutic agent. It has shown promise in the treatment of cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-[4-(diethylsulfamoyl)phenoxy]-N-(2-methoxyethyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In inflammation research, 2-[4-(diethylsulfamoyl)phenoxy]-N-(2-methoxyethyl)acetamide has been shown to reduce inflammation in animal models of arthritis and colitis. In neurodegenerative disorder research, 2-[4-(diethylsulfamoyl)phenoxy]-N-(2-methoxyethyl)acetamide has been shown to protect against the toxicity of beta-amyloid, a protein that is implicated in the development of Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 2-[4-(diethylsulfamoyl)phenoxy]-N-(2-methoxyethyl)acetamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. In cancer research, 2-[4-(diethylsulfamoyl)phenoxy]-N-(2-methoxyethyl)acetamide has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in the breakdown of extracellular matrix and the invasion of cancer cells. In inflammation research, 2-[4-(diethylsulfamoyl)phenoxy]-N-(2-methoxyethyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. In neurodegenerative disorder research, 2-[4-(diethylsulfamoyl)phenoxy]-N-(2-methoxyethyl)acetamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and cognitive function.
Biochemical and Physiological Effects:
2-[4-(diethylsulfamoyl)phenoxy]-N-(2-methoxyethyl)acetamide has been shown to have various biochemical and physiological effects. In cancer research, 2-[4-(diethylsulfamoyl)phenoxy]-N-(2-methoxyethyl)acetamide has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In inflammation research, 2-[4-(diethylsulfamoyl)phenoxy]-N-(2-methoxyethyl)acetamide has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. In neurodegenerative disorder research, 2-[4-(diethylsulfamoyl)phenoxy]-N-(2-methoxyethyl)acetamide has been shown to increase the levels of acetylcholine in the brain, which can improve memory and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
2-[4-(diethylsulfamoyl)phenoxy]-N-(2-methoxyethyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable under normal laboratory conditions. It has also been shown to have low toxicity in animal models, making it a viable candidate for further research. However, 2-[4-(diethylsulfamoyl)phenoxy]-N-(2-methoxyethyl)acetamide has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to administer in animal studies. It also has a short half-life in the body, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 2-[4-(diethylsulfamoyl)phenoxy]-N-(2-methoxyethyl)acetamide. In cancer research, further studies are needed to determine the optimal dose and duration of treatment for different types of cancer. In inflammation research, further studies are needed to determine the efficacy of 2-[4-(diethylsulfamoyl)phenoxy]-N-(2-methoxyethyl)acetamide in different animal models of inflammation. In neurodegenerative disorder research, further studies are needed to determine the long-term effects of 2-[4-(diethylsulfamoyl)phenoxy]-N-(2-methoxyethyl)acetamide on cognitive function and to explore its potential as a treatment for Alzheimer's disease. Overall, 2-[4-(diethylsulfamoyl)phenoxy]-N-(2-methoxyethyl)acetamide has shown great promise as a therapeutic agent, and further research is needed to fully explore its potential.
Synthesemethoden
2-[4-(diethylsulfamoyl)phenoxy]-N-(2-methoxyethyl)acetamide can be synthesized by reacting 4-chlorophenol with diethylsulfamoyl chloride in the presence of a base. The resulting intermediate is then reacted with 2-methoxyethylamine and acetic anhydride to yield 2-[4-(diethylsulfamoyl)phenoxy]-N-(2-methoxyethyl)acetamide. The synthesis of 2-[4-(diethylsulfamoyl)phenoxy]-N-(2-methoxyethyl)acetamide has been optimized to yield high purity and high yield, making it a viable candidate for further research.
Eigenschaften
IUPAC Name |
1-(4-fluorobenzoyl)-N-(3-methylsulfanylphenyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O2S/c1-30-21-6-2-5-20(15-21)26-23(28)18-9-12-22-17(14-18)4-3-13-27(22)24(29)16-7-10-19(25)11-8-16/h2,5-12,14-15H,3-4,13H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLOGRWNVQKJIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzoyl)-N-[3-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7694119.png)




![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694164.png)
![3-(3-methoxyphenyl)-5-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7694172.png)


![2-(4-methoxyphenyl)-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7694196.png)



![5-oxo-3-phenyl-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7694214.png)